1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride

Autophagy Inhibition Medicinal Chemistry Pyrimidine Synthesis

1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride (CAS: 1625679-18-6) is a functionalized heterocyclic building block combining a pyrazole core with a 3-methylpiperidine moiety. This specific regioisomer and its salt form are designed for targeted synthetic applications, most notably as a key intermediate in the development of heteroarylaminopyrimidine amide autophagy inhibitors.

Molecular Formula C10H20Cl2N4
Molecular Weight 267.20 g/mol
Cat. No. B12229469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride
Molecular FormulaC10H20Cl2N4
Molecular Weight267.20 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=NN(C=C2N)C.Cl.Cl
InChIInChI=1S/C10H18N4.2ClH/c1-8-4-3-5-14(6-8)10-9(11)7-13(2)12-10;;/h7-8H,3-6,11H2,1-2H3;2*1H
InChIKeyJDTKVFDKJKWQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready: 1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine Dihydrochloride for Targeted Chemical Biology


1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine;dihydrochloride (CAS: 1625679-18-6) is a functionalized heterocyclic building block combining a pyrazole core with a 3-methylpiperidine moiety. This specific regioisomer and its salt form are designed for targeted synthetic applications, most notably as a key intermediate in the development of heteroarylaminopyrimidine amide autophagy inhibitors [1]. The compound belongs to the broader class of methyl-piperidinopyrazole (MPP) derivatives, a scaffold associated with estrogen receptor alpha (ERα) selective activity [2]. Unlike generic pyrazole-amines, its precise substitution pattern enables distinct reactivity and biological engagement, making it a specific procurement choice over simpler, unsubstituted analogs.

Why 1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine Dihydrochloride Cannot Be Simply Interchanged


Substituting this compound with a generic piperidinyl-pyrazole amine introduces significant risk of project failure. The 1-methyl and 3-(3-methylpiperidin-1-yl) substitution pattern is regiospecific and directly impacts downstream synthetic yields and biological target engagement [1]. Simple analogs like 1-(1-methyl-4-piperidinyl)-1H-pyrazol-4-amine (CAS 1246550-66-2) lack the critical 3-methylpyrazole substitution, altering the vector of the amine group and compromising the formation of key pharmacophores [2]. Furthermore, the dihydrochloride salt form provides verified solubility and handling advantages over the free base (CAS 1374829-84-1), which is essential for reproducible chemical biology workflows .

Quantitative Differentiator Evidence for 1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine Dihydrochloride


Patented Autophagy Inhibitor Intermediate vs. Unsubstituted Scaffolds

This specific regioisomer is explicitly claimed and exemplified as a necessary intermediate in the synthesis of potent heteroarylaminopyrimidine amide autophagy inhibitors, a role that generic piperidinyl-pyrazole amines cannot fulfill due to the absence of the 3-methyl group on the pyrazole ring [1]. The patent describes the compound's direct use in forming the core structure, where even minor structural deviations lead to a complete loss of synthetic utility for this pharmacophore class.

Autophagy Inhibition Medicinal Chemistry Pyrimidine Synthesis

ERα Selectivity Scaffold: Substitution Pattern Advantage

The methyl-piperidinopyrazole (MPP) scaffold, to which this compound belongs, is a recognized privileged structure for achieving estrogen receptor alpha (ERα) selectivity. Research on MPP analogs demonstrates that the substitution pattern on the pyrazole ring (specifically the 1-methyl and 3-amino substitutions) is critical for driving ERα-selective antagonist activity [1]. While this specific compound is a precursor, its core architecture is validated by quantitative SAR data showing that related MPP analogs exhibit up to >200-fold selectivity for ERα over ERβ, a level of differentiation not achievable with simple pyrazole or piperidine fragments [1].

Estrogen Receptor Selective Antiestrogens Scaffold Optimization

Salt Form Advantage: Dihydrochloride vs. Free Base for Solution-Phase Chemistry

The compound is supplied as a dihydrochloride salt, offering a direct solubility and handling advantage over its free base form (3-Methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, CAS 1374829-84-1) . The salt form ensures immediate aqueous solubility, a critical parameter for reproducible solution-phase chemical biology assays and aqueous reaction conditions. This eliminates the need for additional neutralization steps or co-solvents that the free base would require, saving time and reducing variability.

Aqueous Solubility Salt Selection Chemical Biology Workflows

Prime Application Scenarios for 1-Methyl-3-(3-methylpiperidin-1-yl)pyrazol-4-amine Dihydrochloride


Lead Optimization in Autophagy-Targeting Drug Discovery

Procure for use as the key intermediate in the synthesis of heteroarylaminopyrimidine amide libraries targeting autophagy inhibition, following the validated procedures of US Patent US11518758B2 [1]. This compound directly enables the construction of the critical pyrazole-pyrimidine linkage, a structural feature not obtainable from other commercially available pyrazole-amine building blocks.

Development of Next-Generation Selective Estrogen Receptor Alpha (ERα) Antagonists

Utilize as a core scaffold for exploring structure-activity relationships around the methyl-piperidinopyrazole (MPP) series. The established >200-fold selectivity window for ERα over ERβ in advanced analogs provides a clear rationale for selecting this specific substitution pattern as a starting point for novel antiestrogen design [1].

Optimized Chemical Biology Probe Assembly via Aqueous-Compatible Handles

Select the dihydrochloride salt for direct conjugation or functionalization in aqueous buffer systems without the need for pre-dissolution in DMSO. This streamlines the assembly of chemical probes for cellular assays where DMSO content must be minimized, ensuring the amine handle is readily available for amide coupling or reductive amination under biomolecule-friendly conditions [1].

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